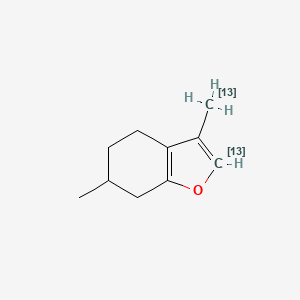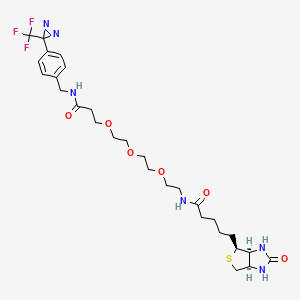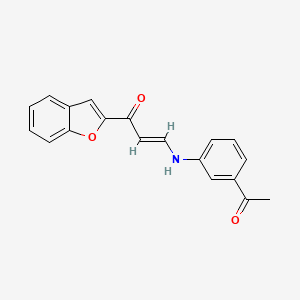
(R,E)-TCO-PEG8-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-TCO-PEG8-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives It is characterized by the presence of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-TCO-PEG8-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The initial step involves the synthesis of TCO through a series of chemical reactions, including cyclization and isomerization processes.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of PEG react with the TCO derivative.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-TCO-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes and ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The PEG chain can undergo substitution reactions, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(R,E)-TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility.
Industry: Applied in the development of advanced materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of (R,E)-TCO-PEG8-acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The PEG chain enhances the solubility and stability of the compound, facilitating its transport and interaction with target molecules. The carboxylic acid group can form covalent bonds with amino acids in proteins, leading to modifications in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,E)-TCO-PEG4-acid: A similar compound with a shorter PEG chain.
(R,E)-TCO-PEG12-acid: A similar compound with a longer PEG chain.
(R,E)-TCO-PEG8-amine: A similar compound with an amine group instead of a carboxylic acid group.
Uniqueness
(R,E)-TCO-PEG8-acid is unique due to its specific PEG chain length and the presence of a carboxylic acid group. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C28H51NO12 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1 |
InChI-Schlüssel |
LIPCJNZAKQKTRV-OQZKUQRLSA-N |
Isomerische SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

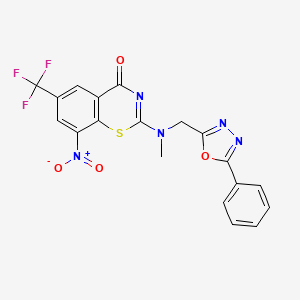

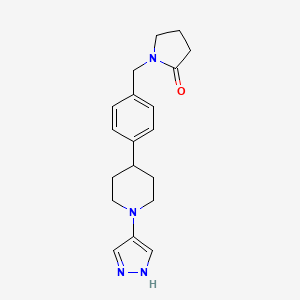

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
